molecular formula C22H25NO6 B601052 Cabazitaxel Impurity 15 CAS No. 859498-34-3

Cabazitaxel Impurity 15

Cat. No.: B601052
CAS No.: 859498-34-3
M. Wt: 399.45
InChI Key:
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Description

Cabazitaxel Impurity 15 is a complex organic compound that belongs to the oxazolidine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and an oxazolidine ring

Mechanism of Action

Target of Action

Cabazitaxel Impurity 15, also known as (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid, primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death . It achieves this by preventing the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . Additionally, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel .

Biochemical Pathways

Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase-anaphase transition, leading ultimately to cell death . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable with that of docetaxel . These findings support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m^2 every three weeks .

Result of Action

The primary result of Cabazitaxel’s action is the induction of tumor cell death . It has shown antitumor activity in patients with advanced cancer and chemotherapy failure (including taxane failure) . Objective antitumor response rates of up to 24% and sustained tumor stabilizations have been observed .

Action Environment

The efficacy and safety of Cabazitaxel can be influenced by the patient’s hepatic function . In patients with mild or moderate hepatic impairment, the dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cabazitaxel Impurity 15 typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable methoxyphenyl halide reacts with the oxazolidine intermediate.

    Addition of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where a phenyl group is introduced to the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Cabazitaxel Impurity 15 undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazolidine ring, converting it to an amino alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Cabazitaxel Impurity 15 is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use as a drug candidate.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. It is also used in the formulation of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

Cabazitaxel Impurity 15 is unique due to its specific structural features, including the oxazolidine ring and the combination of methoxyphenyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWUXLRSKRKFZ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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